5-Methoxyacetylamino-2,4,6-triiodoisophthalic acid (2,3-dihydroxypropyl)amide chloride
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Overview
Description
5-Methoxyacetylamino-2,4,6-triiodoisophthalic acid (2,3-dihydroxypropyl)amide chloride is a complex organic compound with significant applications in the field of medical imaging. It is an important intermediate for the synthesis of Iopromide, an iodinated contrast medium used in X-ray imaging .
Preparation Methods
The synthesis of 5-Methoxyacetylamino-2,4,6-triiodoisophthalic acid (2,3-dihydroxypropyl)amide chloride involves multiple steps:
Starting Materials: N-[3,5-Bis(chlorocarbonyl)-2,4,6-triiodophenyl]amine and methoxyacetyl chloride.
Reaction Conditions: The starting materials are dissolved in N,N-dimethylacetamide (DMA) and methoxyacetyl chloride is added dropwise at 20°C. The reaction is maintained at 20-30°C for 5-8 hours.
Cooling and Crystallization: The mixture is cooled to 5°C, and water, potassium carbonate, dichloromethane, and 3-amino-1,2-propanediol are added dropwise. After 8 hours, cold water is added to the reaction solution, leading to crystallization.
Filtration and Drying: The crystallized product is filtered, washed with water, and dried to obtain the final compound
Chemical Reactions Analysis
5-Methoxyacetylamino-2,4,6-triiodoisophthalic acid (2,3-dihydroxypropyl)amide chloride undergoes various chemical reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the acyl chloride group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions: Reagents such as potassium carbonate, dichloromethane, and 3-amino-1,2-propanediol are commonly used in its synthesis
Scientific Research Applications
5-Methoxyacetylamino-2,4,6-triiodoisophthalic acid (2,3-dihydroxypropyl)amide chloride is primarily used as an intermediate in the synthesis of Iopromide, an iodinated contrast medium for X-ray imaging. This compound is crucial in medical diagnostics, allowing for enhanced imaging of blood vessels, tissues, and organs .
Mechanism of Action
The compound itself does not have a direct mechanism of action as it is an intermediate. its derivative, Iopromide, works by enhancing the contrast of X-ray images. Iopromide contains iodine atoms that absorb X-rays, making blood vessels and tissues more visible on the imaging film .
Comparison with Similar Compounds
Similar compounds include other iodinated contrast media such as:
Iopamidol: Another iodinated contrast agent used in X-ray imaging.
Iohexol: Used for similar diagnostic purposes.
Iodixanol: Known for its low osmolality and used in various imaging procedures.
5-Methoxyacetylamino-2,4,6-triiodoisophthalic acid (2,3-dihydroxypropyl)amide chloride is unique due to its specific structure and the presence of the methoxyacetylamino group, which differentiates it from other iodinated compounds .
Properties
Molecular Formula |
C14H15ClI3N2O7- |
---|---|
Molecular Weight |
739.44 g/mol |
IUPAC Name |
3-(2,3-dihydroxypropylcarbamoyl)-2,4,6-triiodo-5-[(2-methoxyacetyl)amino]benzoic acid;chloride |
InChI |
InChI=1S/C14H15I3N2O7.ClH/c1-26-4-6(22)19-12-10(16)7(13(23)18-2-5(21)3-20)9(15)8(11(12)17)14(24)25;/h5,20-21H,2-4H2,1H3,(H,18,23)(H,19,22)(H,24,25);1H/p-1 |
InChI Key |
QHGFFZALILCIMC-UHFFFAOYSA-M |
Canonical SMILES |
COCC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NCC(CO)O)I.[Cl-] |
Origin of Product |
United States |
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